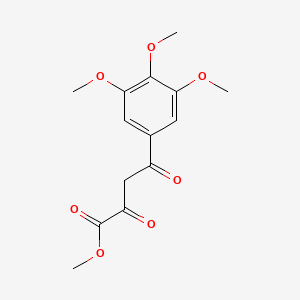![molecular formula C13H19NO3S B1621135 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid CAS No. 342046-29-1](/img/structure/B1621135.png)
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
Vue d'ensemble
Description
“3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid” is a chemical compound with the CAS Number: 342046-29-1 . It has a molecular weight of 269.36 and its IUPAC name is 3-{[(methylsulfanyl)carbonyl]amino}-1-adamantanecarboxylic acid . The compound is a solid at room temperature .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.36 . It is a solid at room temperature . More specific physical and chemical properties were not found in the searched resources.Applications De Recherche Scientifique
Medicinal Chemistry
Adamantane derivatives have diverse applications in medicinal chemistry . They can be used in the development of new drugs due to their unique structural and biological properties. For instance, they can be used as building blocks in the synthesis of complex molecules with potential therapeutic effects.
Catalyst Development
Adamantane derivatives can also be used in catalyst development . Their unique structural properties can enhance the stability and efficiency of catalysts, leading to more effective and sustainable chemical processes.
Nanomaterials
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives make them suitable for use in the development of nanomaterials . These materials can be used in various fields, including electronics, photonics, and biomedicine.
Organic Synthesis
Adamantane derivatives can be used in organic synthesis . They can serve as intermediates in the synthesis of complex organic molecules, contributing to the development of new synthetic methods.
Photocatalytic C–H Activation
Adamantane derivatives can be used in the development of photocatalytic C–H activation methods . This can lead to more efficient and sustainable chemical reactions.
Construction of Bicyclic Precursors
Adamantane derivatives can be used in the construction of bicyclic precursors . These precursors can then be used in the synthesis of more complex molecules.
Propriétés
IUPAC Name |
3-(methylsulfanylcarbonylamino)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDXKRKCMCKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385719 | |
| Record name | 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid | |
CAS RN |
342046-29-1 | |
| Record name | 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine](/img/structure/B1621053.png)
![1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone](/img/structure/B1621054.png)


![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole](/img/structure/B1621060.png)

![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1621064.png)




![2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621071.png)
![4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine](/img/structure/B1621072.png)
